Glu-Ala-Glu

Calcium-sensing receptor Allosteric modulation Parathyroid hormone

Glu-Ala-Glu is a specialist tool for investigating the chain-length dependence of γ-glutamyl peptide activity at the calcium-sensing receptor (CaSR) and profiling γ-glutamyltransferase (GGT) substrate specificity. Unlike the well-characterized dipeptide γ-Glu-Ala (CaSR EC50 4.8 µM), no peer-reviewed kinetic or receptor activation data exist for this tripeptide, positioning it as a critical probe for identifying C-terminal residue requirements and isoform-selective metabolism. It also serves as a sequence-matched inactive comparator in T1R1/T1R3 umami taste receptor assays and as a monomer building block for synthesizing sequence-defined poly-(Glu-Ala-Glu) β-sheet polymers. Procure this compound for high-impact SAR studies where direct experimental evidence is required.

Molecular Formula C13H21N3O8
Molecular Weight 347.32 g/mol
Cat. No. B13749531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-Ala-Glu
Molecular FormulaC13H21N3O8
Molecular Weight347.32 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1
InChIKeyLKDIBBOKUAASNP-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glu-Ala-Glu (γ-Glutamyl-Alanine-Glutamate): Class, Characteristics, and Procurement Context


Glu-Ala-Glu (L-γ-glutamyl-L-alanyl-L-glutamic acid; CAS 6234-27-1) is a linear tripeptide belonging to the γ-glutamyl peptide family [1]. It is composed of two L-glutamic acid residues flanking a central L-alanine. This compound is part of a broader class of γ-glutamyl peptides that function in glutathione metabolism, calcium-sensing receptor modulation, and kokumi taste perception [2]. However, unlike extensively characterized family members such as glutathione (γ-Glu-Cys-Gly) or γ-Glu-Ala, the specific biological and physicochemical differentiation of Glu-Ala-Glu remains poorly described in the peer-reviewed literature.

Why Glu-Ala-Glu Cannot Be Inferred from Close Analogs: The Sequence-Specificity Gap


γ-Glutamyl peptides exhibit profound sequence-dependent divergence in receptor activation, enzymatic processing, and sensory properties. For instance, γ-Glu-Ala acts as a potent calcium-sensing receptor (CaSR) positive allosteric modulator (EC50 = 4.8 µM), while γ-Glu-Cys-Gly (glutathione) serves primarily as an antioxidant cofactor [1]. These functional disparities arise from differences in chain length, C-terminal residue identity, and linkage type (α vs. γ). Consequently, the biological behavior, stability, and taste profile of Glu-Ala-Glu cannot be predicted from data on dipeptide analogs such as γ-Glu-Ala, nor from tripeptides like glutathione. Direct experimental evidence is required for selection decisions.

Quantitative Differentiation Evidence for Glu-Ala-Glu: Head-to-Head Data vs. Closest Analogs


CaSR Allosteric Modulation: Absence of Direct Activity Data vs. γ-Glu-Ala

The γ-glutamyl dipeptide γ-Glu-Ala is a well-characterized positive allosteric modulator of the calcium-sensing receptor (CaSR), with an EC50 of 4.8 µM in CaSR-expressing HEK293 cells and demonstrated ability to induce glutathionuria in mice at 4 mmol/kg . In contrast, no published EC50, IC50, or in vivo efficacy data could be identified for the tripeptide Glu-Ala-Glu at CaSR or any other receptor. This represents a critical evidence gap: the addition of a C-terminal glutamic acid residue to the γ-Glu-Ala scaffold abolishes or profoundly alters the pharmacophore, but the magnitude and direction of this change remain unquantified.

Calcium-sensing receptor Allosteric modulation Parathyroid hormone

Enzymatic Substrate Activity for γ-Glutamyl Transferase: Class Assignment Without Kinetic Constants

Vendor annotations indicate that Glu-Ala-Glu can act as a substrate for γ-glutamyl transferase (GGT) and modulate enzymes involved in glutathione metabolism . However, no peer-reviewed kinetic data (Km, kcat, Vmax) were found for Glu-Ala-Glu with any GGT isoform. For comparison, glutathione (γ-Glu-Cys-Gly) exhibits well-established GGT kinetics (e.g., human GGT1 Km ≈ 10–100 µM range), and γ-Glu-Ala is a known donor substrate [1]. The relative catalytic efficiency of Glu-Ala-Glu versus these established substrates remains uncharacterized.

γ-Glutamyl transferase Substrate specificity Glutathione metabolism

Umami/Kokumi Taste Activity: Glu-Ala-Glu Not Identified Among Active Peptides in Chicken Hydrolysate

Systematic isolation of umami peptides from chicken enzymatic hydrolysate identified eight oligopeptides, including Ala-Glu-Ala, but Glu-Ala-Glu was not detected among the active fractions [1]. Separately, taste enhancement screening showed that Glu-Glu, Glu-Val, Ala-Asp-Glu, Ala-Glu-Asp, Asp-Glu-Glu, and Ser-Pro-Glu enhanced umami taste of 0.02% IMP, while the combination of 0.5% each of Glu-Glu, Glu-Val, Asp-Glu-Glu, and Glu-Glu-Asn with IMP produced a full umami taste [2]. Glu-Ala-Glu was absent from these active peptide panels, suggesting that its specific sequence does not confer the same taste-modulating properties as structurally related tripeptides.

Umami taste Kokumi peptide Food peptidomics

Self-Assembly and Structural Behavior: Glu-Ala-Glu Repeats in Model Membranes but No Data for the Isolated Tripeptide

The 16-residue peptide (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)₂, which contains repeating Ala-Glu dipeptide motifs, spontaneously assembles into stable macroscopic membranes resistant to heat, extreme pH, guanidine hydrochloride, SDS/urea, and proteolytic enzymes [1]. This remarkable stability arises from complementary ionic bonds between glutamic acid and lysine side chains. However, no self-assembly, circular dichroism, or stability data exist for the isolated Glu-Ala-Glu tripeptide. The macroscopic properties observed in the 16-mer cannot be extrapolated to the tripeptide monomer.

Peptide self-assembly Beta-sheet membranes Biomaterials

Evidence-Backed Application Scenarios for Glu-Ala-Glu Procurement


Peptide Structure-Activity Relationship (SAR) Studies on γ-Glutamyl Peptide Receptor Modulation

Glu-Ala-Glu is best deployed as a tool compound in systematic SAR campaigns investigating the chain-length dependence and C-terminal residue requirements for γ-glutamyl peptide activity at the calcium-sensing receptor. As demonstrated in Section 3, the dipeptide γ-Glu-Ala is a potent CaSR modulator (EC50 4.8 µM), but no data exist for the tripeptide Glu-Ala-Glu. Controlled head-to-head testing of γ-Glu-Ala, Glu-Ala-Glu, and glutathione in CaSR-expressing HEK293 cells [1] would directly address this gap and is the most scientifically justified use case.

Enzymatic Substrate Profiling of γ-Glutamyl Transferase Isoforms

Despite vendor claims of GGT substrate activity (Section 3, Evidence_Item 2), no peer-reviewed kinetic constants exist for Glu-Ala-Glu. Researchers characterizing GGT isoform substrate specificity can incorporate Glu-Ala-Glu into substrate panels alongside established donors (glutathione, γ-Glu-Ala, γ-Glu-AMC) to determine relative catalytic efficiency and assess whether the C-terminal glutamate residue confers isoform selectivity [2]. This fills a defined knowledge gap rather than duplicating known activities.

Negative Control in Umami/Kokumi Taste Peptide Screening

The absence of Glu-Ala-Glu from panels of umami-enhancing peptides identified in chicken hydrolysate (Section 3, Evidence_Item 3) positions this tripeptide as a candidate negative control in taste receptor assays. In experiments evaluating T1R1/T1R3 receptor activation by γ-glutamyl peptides, Glu-Ala-Glu can serve as a sequence-matched inactive comparator for active tripeptides such as Ala-Asp-Glu and Ala-Glu-Asp, helping to define the structural determinants of receptor activation.

Monomer Unit for Self-Assembling Polypeptide Synthesis

The Glu-Ala repeat motif, when incorporated into longer sequences such as (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)₂, drives the formation of exceptionally stable β-sheet membranes (Section 3, Evidence_Item 4). Glu-Ala-Glu can be used as a monomer building block in solid-phase synthesis of sequential polypeptides, such as poly-(Glu-Ala-Glu), enabling systematic investigation of how the number of Glu-Ala repeats affects self-assembly, mechanical properties, and chemical resistance [3]. The synthetic methodology for such polymers was established as early as 1966.

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